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Compound of Interest

Compound Name: NR160

Cat. No.: B15588240 Get Quote

Despite a comprehensive search of scientific literature and public databases, no information

was found on a compound designated "NR160" for the treatment of bortezomib-resistant

cancers. This prevents the creation of a direct comparison guide as requested.

The initial request specified a comparison of NR160's efficacy with other alternatives,

supported by experimental data, detailed protocols, and visualizations of signaling pathways.

However, without any publicly available data on NR160, it is not possible to generate this

content.

The absence of information on NR160 could be due to several factors:

The compound may be in a very early stage of development and not yet disclosed in

publications.

"NR160" might be an internal codename used by a research institution or pharmaceutical

company that has not been made public.

The designation may be inaccurate or contain a typographical error.

While information on NR160 is unavailable, extensive research has been conducted on the

mechanisms of bortezomib resistance and alternative therapeutic strategies. This body of

research provides a strong basis for comparing various compounds that have been evaluated

in bortezomib-resistant cancer models.
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Mechanisms of Bortezomib Resistance

Bortezomib is a proteasome inhibitor that has shown significant efficacy in multiple myeloma

and other cancers. However, both intrinsic and acquired resistance can limit its effectiveness.

Key mechanisms of resistance include:

Mutations in the Proteasome Subunit Beta 5 (PSMB5): Bortezomib primarily targets the

chymotrypsin-like activity of the β5 subunit of the proteasome. Mutations in the PSMB5 gene

can alter the binding site of bortezomib, reducing its inhibitory effect.

Upregulation of Proteasome Subunits: An increase in the expression of proteasome subunits

can lead to a higher overall proteasome activity, requiring higher concentrations of

bortezomib to achieve a therapeutic effect.

Activation of Pro-survival Signaling Pathways: Cancer cells can activate alternative signaling

pathways to bypass the effects of proteasome inhibition. These can include the unfolded

protein response (UPR), NF-κB signaling, and various anti-apoptotic pathways.

Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-

glycoprotein (P-gp), can actively transport bortezomib out of the cancer cells, reducing its

intracellular concentration.

Alternative Therapeutic Strategies for Bortezomib-Resistant Cancers

Several alternative proteasome inhibitors and other therapeutic agents have been developed

and are in various stages of clinical investigation to overcome bortezomib resistance. These

include:

Second-Generation Proteasome Inhibitors:

Carfilzomib: An irreversible proteasome inhibitor that has shown efficacy in patients with

bortezomib-resistant multiple myeloma.

Ixazomib: An oral proteasome inhibitor that can be effective in some bortezomib-resistant

settings.

Other Classes of Drugs:
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Histone Deacetylase (HDAC) Inhibitors: These drugs can alter the expression of genes

involved in cell survival and apoptosis, and have shown synergistic effects with

proteasome inhibitors.

Immunomodulatory Drugs (IMiDs): Lenalidomide and pomalidomide are examples of

IMiDs that have different mechanisms of action from proteasome inhibitors and are used in

combination therapies.

Monoclonal Antibodies: Drugs like daratumumab (anti-CD38) and elotuzumab (anti-

SLAMF7) target specific proteins on the surface of myeloma cells.

Should information on NR160 become publicly available, or if there is interest in a comparison

guide for any of the known alternative therapies for bortezomib-resistant cancers, such a guide

could be generated. This would include a detailed comparison of their efficacy based on

published pre-clinical and clinical data, summaries of experimental protocols, and visualizations

of the relevant biological pathways.

To cite this document: BenchChem. [Unable to Identify Compound NR160 in Bortezomib-
Resistant Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588240#nr160-efficacy-in-bortezomib-resistant-
cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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